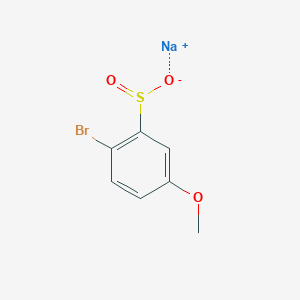
Sodium 2-bromo-5-methoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-bromo-5-methoxybenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆BrNaO₃S and a molecular weight of 273.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-5-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-methoxybenzene. This can be achieved through various methods, including the reaction of 2-bromo-5-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-bromo-5-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfides .
Aplicaciones Científicas De Investigación
Sodium 2-bromo-5-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium 2-bromo-5-methoxybenzene-1-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can alter the structure and function of the target molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-bromo-4-methoxybenzene-1-sulfinate
- Sodium 2-chloro-5-methoxybenzene-1-sulfinate
- Sodium 2-bromo-5-ethoxybenzene-1-sulfinate
Uniqueness
Sodium 2-bromo-5-methoxybenzene-1-sulfinate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .
Propiedades
Fórmula molecular |
C7H6BrNaO3S |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
sodium;2-bromo-5-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7BrO3S.Na/c1-11-5-2-3-6(8)7(4-5)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
JMMCMJUWODAHFQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


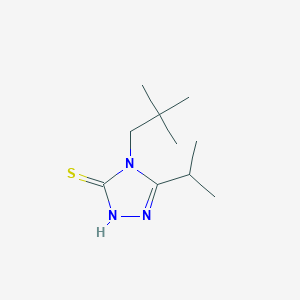
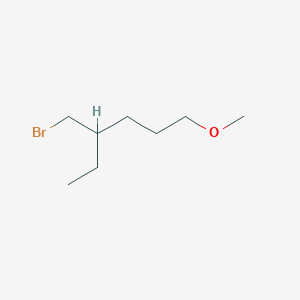
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
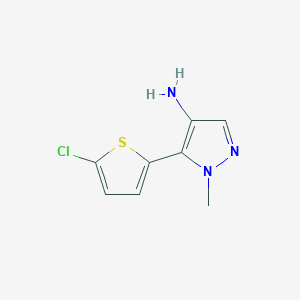
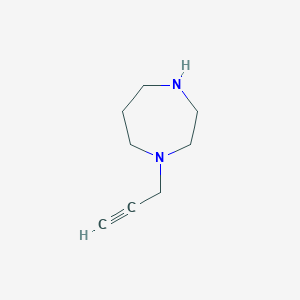
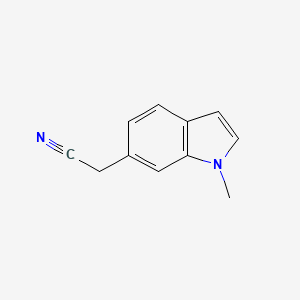
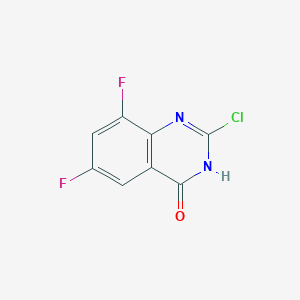
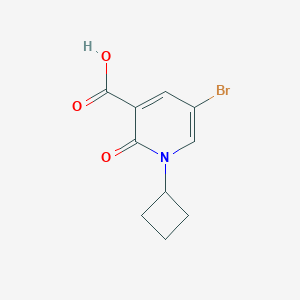
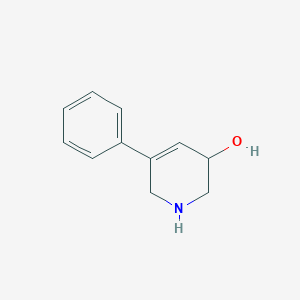
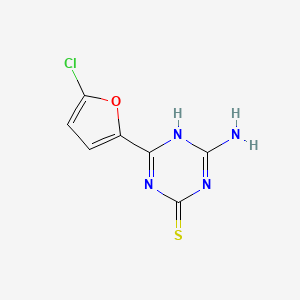
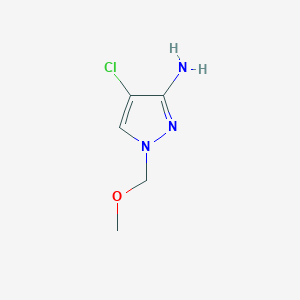
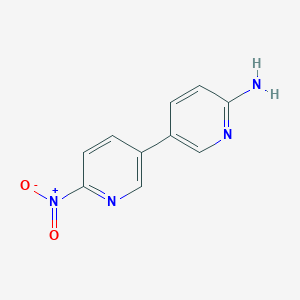
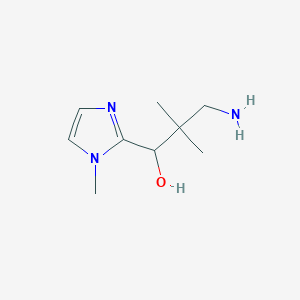
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
